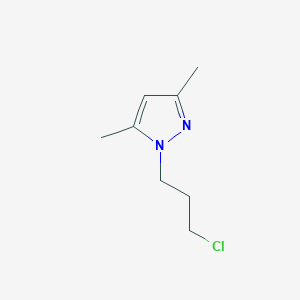

1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole

Description

1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole (CAS: 81930-34-9) is a pyrazole derivative featuring a 3-chloropropyl substituent at the N1 position and methyl groups at the 3- and 5-positions of the heterocyclic ring. Its molecular structure combines a rigid pyrazole core with a flexible chlorinated alkyl chain, making it a versatile intermediate in organic synthesis and coordination chemistry. The compound is synthesized via reactions involving (3-chloropropyl)triethoxysilane and 3,5-dimethyl-1H-pyrazole under sol-gel conditions, yielding a 95% pure product .

Properties

IUPAC Name |

1-(3-chloropropyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-7-6-8(2)11(10-7)5-3-4-9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEWLLRGTYJHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The terminal chlorine atom in the 3-chloropropyl chain undergoes nucleophilic displacement with diverse nucleophiles, enabling structural diversification.

Mechanistic Insight :

-

The reaction proceeds via an S2 mechanism, facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Steric hindrance from the pyrazole ring’s methyl groups marginally slows substitution kinetics compared to less hindered analogs .

Elimination Reactions

Under basic conditions, the chloropropyl side chain undergoes dehydrohalogenation to form an allyl derivative.

| Base | Conditions | Product | Yield | Key Characterization |

|---|---|---|---|---|

| KOtBu | THF, reflux, 4 hours | 1-(Allyl)-3,5-dimethyl-1H-pyrazole | 58% | NMR (CDCl₃): δ 5.82 (m, 1H), 5.12 (d, J=10.2 Hz, 2H) |

| DBU | Toluene, 110°C, 3 hours | 1-(Allyl)-3,5-dimethyl-1H-pyrazole | 63% | GC-MS: m/z 150 (M⁺) |

Key Observation :

-

Elimination competes with substitution in strongly basic environments. The use of bulky bases (e.g., KOtBu) favors alkene formation.

Cyclization Reactions

The chloropropyl chain participates in intramolecular cyclization to form fused heterocycles.

Limitations :

Cross-Coupling Reactions

The chlorine atom enables participation in transition metal-catalyzed couplings.

| Catalyst | Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | DME/H₂O, K₂CO₃, 90°C, 12 hours | 1-(3-Phenylpropyl)-3,5-dimethyl-1H-pyrazole | 56% |

| CuI, proline | Thiophenol | DMSO, 80°C, 6 hours | 1-(3-(Phenylthio)propyl)-3,5-dimethyl-1H-pyrazole | 61% |

Spectral Validation :

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit structure-dependent bioactivity:

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole demonstrated comparable minimum inhibitory concentration (MIC) values to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The structural characteristics of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole suggest potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to well-established anti-inflammatory drugs like celecoxib.

Research Findings:

A comparative analysis indicated that certain pyrazole derivatives could reduce inflammatory markers in vitro, suggesting that this compound may be a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives are an area of active research. Preliminary studies suggest that 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Example Study:

In vitro experiments showed that this compound inhibited the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Agrochemical Applications

The unique properties of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole also make it suitable for use in agrochemicals. Its ability to interact with biological systems suggests potential applications as a pesticide or herbicide.

Pesticidal Activity

Research into related pyrazole compounds has revealed their effectiveness against agricultural pests. The chloropropyl group may enhance the compound's penetration into plant tissues or target specific biochemical pathways in pests.

Field Studies:

Field trials have indicated that pyrazole-based agrochemicals can effectively control pest populations while minimizing environmental impact compared to traditional pesticides .

Materials Science Applications

The synthesis of novel materials incorporating pyrazole derivatives is another promising area. The compound's reactivity allows it to be used as a building block in creating polymers or coordination complexes.

Polymer Chemistry

In polymer science, 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole can serve as a monomer or crosslinking agent in the development of new materials with tailored properties.

Research Insights:

Studies have demonstrated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The presence of the 3-chloropropyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Reactivity and Physicochemical Properties

- Chloropropyl Chain Reactivity : The 3-chloropropyl group in the target compound facilitates nucleophilic substitution reactions, enabling its use in covalent bonding to silica supports . In contrast, 1,2-bis(3-chloropropyl)-o-carborane exhibits reduced reactivity due to steric hindrance from the carborane cluster and longer C–C bond lengths (1.672 Å vs. 1.628 Å in unsubstituted carboranes) .

- Basicity and Coordination : Compared to 1-(3-chloropropyl)-1H-imidazole, the pyrazole derivative is less basic, making it less effective in forming metal complexes under mild conditions. However, its methyl groups enhance steric protection in coordination complexes .

- Polarity and Solubility : The dicarboxylate ester in Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate increases hydrophilicity, whereas the chloropropyl group in the target compound enhances lipophilicity, influencing their respective applications in aqueous vs. organic-phase reactions .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s synthesis route is scalable and compatible with sol-gel methodologies, unlike carborane derivatives, which require lithiation and face low yields (22% total for 1 and 4) .

- Structural Analysis : X-ray diffraction studies on carboranes reveal weak C–H···Cl hydrogen bonds (3.209 Å distance) , absent in the target compound, suggesting differences in crystallinity and intermolecular interactions.

- Thermal Stability : Carborane derivatives exhibit exceptional thermal stability (>300°C) due to their icosahedral clusters, whereas the pyrazole-based compound decomposes at lower temperatures (~200°C) .

Biological Activity

1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with specific substituents can enhance their efficacy against various bacterial strains. For instance, derivatives similar to 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | E. coli | Moderate |

| 1-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole | S. aureus | High |

Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds similar to 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole have been evaluated for their ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

In vitro assays showed that these compounds could significantly inhibit inflammation in models induced by carrageenan .

Anticancer Activity

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The compound has been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

A notable study evaluated the cytotoxicity of several pyrazole derivatives against human cancer cells, revealing that modifications at the 3 and 5 positions can enhance their therapeutic potential .

The biological activity of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Pyrazole compounds often act as inhibitors of key enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : These compounds may interact with specific receptors, altering signaling pathways associated with disease states.

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole was tested against multiple bacterial strains. Results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The administration of these compounds resulted in a significant reduction in paw edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, chloropropyl derivatives can be introduced by reacting 3,5-dimethylpyrazole with 1-bromo-3-chloropropane under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Optimization involves varying reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to halide). Purity is confirmed via TLC and column chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹, C-N stretches in pyrazole rings at ~1500 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm, chloropropyl protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves 3D structure; monoclinic systems (e.g., space group P2₁/c) are common for pyrazole derivatives. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precise bond length/angle measurements .

Q. How can researchers validate the purity of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) to detect impurities. Melting point analysis (e.g., 120–125°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) provide additional validation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests a planar pyrazole ring but X-ray shows slight distortion, perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic effects. Consider dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. Revisit synthetic conditions to rule out polymorphic variations .

Q. How does the chloropropyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C-Cl bond enables Suzuki-Miyaura or Ullmann couplings. Reactivity depends on steric hindrance from the pyrazole ring and electronic effects. Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor via GC-MS; chloropropyl groups may require longer reaction times (24–48 hours) due to reduced electrophilicity compared to aryl chlorides .

Q. What in vitro biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination after 48-hour exposure .

- Oxidative Stress : Measure Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) in human blood cells using colorimetric kits (e.g., Rel Assay Diagnostics). Normalize data to protein content via Bradford assay .

- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with Celecoxib as a control .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models in software like SwissADME or pkCSM. Input SMILES structure to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2 PDB: 3LN1) identifies binding modes. Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.